molecular formula C27H30ClNO B5003464 5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride

5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride

Cat. No.: B5003464
M. Wt: 420.0 g/mol
InChI Key: PEBUEKDYIQGKMQ-UHFFFAOYSA-N
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Description

The compound “5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride” is a complex organic molecule. It contains a benzyl group, an isopropyl group, two phenyl groups, a pentynol group, and an amino group. The presence of the hydrochloride indicates that it is a salt, likely formed from the reaction of the amine group with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carbon-carbon bonds, the introduction of the functional groups, and finally the formation of the hydrochloride salt. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzyl and isopropyl groups would likely add bulk to the molecule, while the phenyl groups could potentially participate in π-π stacking interactions. The presence of the alkyne in the pentynol group could introduce some rigidity into the structure .


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to be weak bases and can react with acids to form salts . The presence of the alkyne group could potentially allow for reactions such as nucleophilic addition or reduction. The aromatic rings could undergo electrophilic aromatic substitution under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the hydrochloride salt could increase its solubility in water .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials. Additionally, the structure of the compound could be modified to improve its activity or reduce any potential side effects .

Properties

IUPAC Name

5-[benzyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO.ClH/c1-23(2)28(22-24-14-6-3-7-15-24)21-13-12-20-27(29,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-11,14-19,23,29H,20-22H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBUEKDYIQGKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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